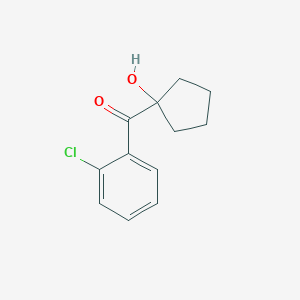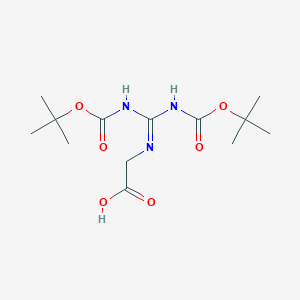
1,3-Di-Boc-2-(carboxyméthyl)guanidine
Vue d'ensemble
Description
1,3-Di-Boc-2-(carboxymethyl)guanidine is a chemical compound that is part of the guanidine family, which has been shown to be significant in the field of molecular anion binding. The guanidine group is a functional moiety that is often incorporated into complex receptors due to its ability to interact with various molecular entities.
Synthesis Analysis
The synthesis of highly substituted guanidines, such as 1,3-Di-Boc-2-(carboxymethyl)guanidine, can be challenging due to the basicity of the guanidine group. However, recent advances have allowed for the creation of such compounds under mild conditions. One approach involves the use of carbamoyl isothiocyanates, which act as a protecting group throughout the synthesis process, simplifying purification and increasing the reactivity of the isothiocyanate, allowing for the formation of thiourea intermediates even with hindered amines. Subsequent coupling with a second amine using EDCI can yield 1,3-disubstituted and 1,1,3-trisubstituted guanidines through either stepwise or one-pot synthesis .
Molecular Structure Analysis
The molecular structure of guanidine derivatives has been characterized in various studies. For instance, the crystal structures of neutral guanidine and its co-crystals have been determined using single-crystal X-ray diffraction, providing valuable structural information about the free base guanidine in the solid state . Additionally, the molecular structure and acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives, which are related to guanidine, have been elucidated by spectroscopic methods and X-ray diffraction .
Chemical Reactions Analysis
Guanidine derivatives participate in a variety of chemical reactions. For example, guanidine can react with substituted carbodiimides to form 1,2-dihydro-1,2,3-triazine derivatives . Moreover, guanidine hydrochloride has been used as an organocatalyst for the N-Boc protection of amino groups, demonstrating the versatility of guanidine compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives are crucial for their application in synthesis and other chemical processes. For instance, Boc-guanidine is soluble in most alcohols, esters, ketones, acetonitrile, and dichloromethane, but not in diethyl ether and hexane. It can be purified by crystallization from ethyl acetate and light petroleum . The stability of guanidine derivatives in various conditions is also an important consideration, as contact with acids can lead to decomposition .
Applications De Recherche Scientifique
Synthèse peptidique
1,3-Di-Boc-2-(carboxyméthyl)guanidine : est utilisé dans la synthèse peptidique comme réactif de guanidinylation . Ce composé est essentiel à la formation de groupes guanidines, qui sont importants dans la structure de nombreux peptides biologiquement actifs. La fonctionnalité guanidine est la clé de l'activité des peptides, y compris la libération d'hormones et la neurotransmission.
Mimétiques antagonistes des intégrines
Le composé sert de structure centrale dans la conception de mimétiques non peptidiques qui agissent comme des antagonistes des intégrines . Ces mimétiques sont essentiels pour bloquer l'angiogenèse et la croissance tumorale, offrant une voie pour la recherche sur le traitement du cancer. La conception et la synthèse de ces composés sont basées sur la capacité de This compound à imiter la structure et la fonction des peptides naturels.
Mécanisme D'action
While the specific mechanism of action for 1,3-Di-Boc-2-(carboxymethyl)guanidine is not mentioned in the search results, guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Safety and Hazards
Propriétés
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJFQDYIMDGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584978 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158478-76-3 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



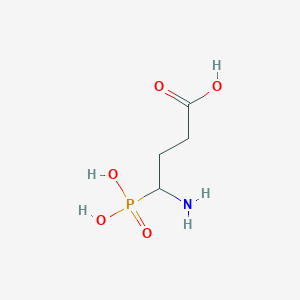
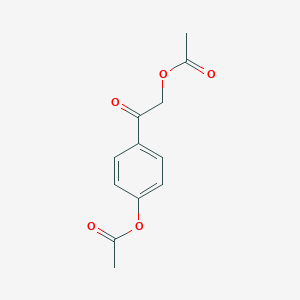
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
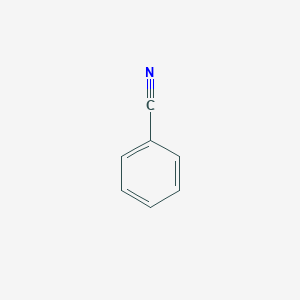

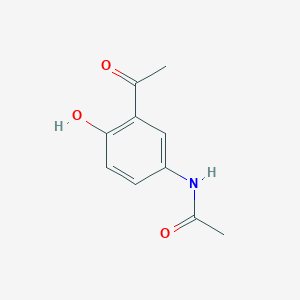

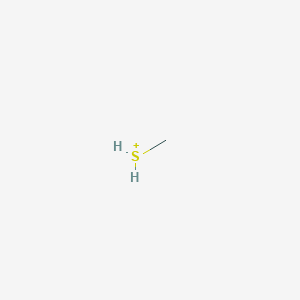

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)


